![molecular formula C19H18N4O4 B2563452 Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate CAS No. 880810-77-5](/img/structure/B2563452.png)
Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate
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Overview
Description
Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate is a chemical compound with the molecular weight of 380.4 . It is also known by its IUPAC name, ethyl 3-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate .
Synthesis Analysis
The synthesis of this compound involves the use of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids in solid phase peptide synthesis . The ionization of the liberated hydroxy component by the starting resin-bound amine provides a useful color indicator of the progress of acylation reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H20N4O4/c1-2-28-20(27)14-7-5-8-15(13-14)21-18(25)11-6-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,21,25) . This code provides a unique representation of the compound’s molecular structure.
Chemical Reactions Analysis
The compound is involved in amide bond formation reactions, particularly in peptide synthesis . It has been demonstrated to have remarkable resistance to racemization during these reactions .
Physical And Chemical Properties Analysis
The compound is characterized by a molecular weight of 380.4 . Further physical and chemical properties are not specified in the available literature.
Scientific Research Applications
Synthesis and Material Science Applications
Peptide Bond Formation : The use of additives like Oxyma [ethyl 2-cyano-2-(hydroxyimino)acetate] in peptide synthesis as an alternative to benzotriazole-based HOBt and HOAt showcases the evolution of safer and more efficient reagents in the amide coupling process. This research underscores the ongoing need for innovations in synthetic chemistry that reduce risks while enhancing performance (Subirós‐Funosas et al., 2009).
Polymer Science : Studies on the cooperative motion of polar side groups in amorphous polymers, as seen in the synthesis and properties of azo polymers for reversible optical storage, illustrate the intersection of organic synthesis and material science. These findings highlight the potential of organic compounds in creating advanced materials with novel optical properties (Meng et al., 1996).
Medicinal Chemistry and Drug Design
Antimicrobial Agent Development : The synthesis and characterization of new quinazolines with potential antimicrobial activities reflect the application of organic synthesis in developing novel therapeutics. This research demonstrates the exploration of organic compounds as scaffolds for pharmaceuticals targeting bacterial and fungal pathogens (Desai et al., 2007).
Antiplatelet Activity : The study of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) derivatives for their selective anti-PAR4 activity in antiplatelet drug development exemplifies the role of synthetic organic chemistry in medicinal chemistry. This research outlines the structure-activity relationship (SAR) study critical for optimizing drug candidates (Chen et al., 2008).
Future Directions
properties
IUPAC Name |
ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-2-27-19(26)13-6-5-7-14(12-13)20-17(24)10-11-23-18(25)15-8-3-4-9-16(15)21-22-23/h3-9,12H,2,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZWHQSYNQMRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzoate |
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